molecular formula C13H21NO B8684254 N-hexyl-4-methoxyaniline

N-hexyl-4-methoxyaniline

Cat. No.: B8684254
M. Wt: 207.31 g/mol
InChI Key: SZMWGXHQUQJAGU-UHFFFAOYSA-N
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Description

N-hexyl-4-methoxyaniline is a useful research compound. Its molecular formula is C13H21NO and its molecular weight is 207.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-hexyl-4-methoxyaniline

InChI

InChI=1S/C13H21NO/c1-3-4-5-6-11-14-12-7-9-13(15-2)10-8-12/h7-10,14H,3-6,11H2,1-2H3

InChI Key

SZMWGXHQUQJAGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=CC=C(C=C1)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

According to the general procedure B, 4-chloroanisole (72 mg, 0.50 mmol) reacted with n-hexylamine (80 μl, 0.60 mmol) using 2 mol % of Pd(OAc)2, 4 mol % of Ph5FcP(t-Bu)2, and sodium tert-butoxide (59 mg, 0.60 mmol) in toluene at 70° C. for 8 h to give the title compound (96 mg, 92%as a colorless oil: 1H-NMR (400 MHz, CDCl3): δ 6.79 (d, 2H, J=8.0 Hz), 6.60 (d, 2H, J=8.0 Hz), 3.76 (s, 3H, ArOMe), 3.07 (t, 2H, J=6.8 Hz), 1.61 (m, 2H), 1.39 (m, 2H), 1.33 (m, 2H), 0.91 (t, 3H, J=6.4 and 6.8 Hz). 13C{1H}-NMR (100 MHz, CDCl3): δ 151.92, 142.77, 114.83, 114.02, 55.80, 45.04, 31.66, 29.61, 26.87, 22.62, 14.05. GC/MS(EI): m/z 207 (M+), 136. Anal. Calcd for C13H21NO: C, 75.32; H, 10.21; N, 6.76. Found: C, 75.56; H, 10.37; N, 6.78.
Quantity
72 mg
Type
reactant
Reaction Step One
Quantity
80 μL
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reactant
Reaction Step Two
[Compound]
Name
Ph5FcP(t-Bu)2
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0 (± 1) mol
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reactant
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59 mg
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reactant
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0 (± 1) mol
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0 (± 1) mol
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catalyst
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Synthesis routes and methods II

Procedure details

Quantity
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reactant
Reaction Step One
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reactant
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Synthesis routes and methods III

Procedure details

Following general procedure D, a mixture of 4-chloroanisole (1.23 mL, 10 mmol), hexylamine (1.83 mL, 14 mmol), NaOt-Bu (1.15 g, 12 mmol), 10 (4 mg, 0.05 mol %), 1 (2.5 mg, 0.05 mol %), and Bu2O (3 mL) was heated to 85° C. for 1 h. The crude product was purified via the Biotage SP4 (silica-packed 100 g; 0-50% EtOAc/hexanes) to provide the title compound as a yellow oil (1.828 g, 88%). 1H NMR (300 MHz, CDCl3) δ: 6.84 (d, J=9.0 Hz, 2H), 6.62 (d, J=9.0 Hz, 2H), 3.78 (s, 3H), 3.40 (s, 1H), 3.09 (t, J=7.0 Hz, 2H), 1.64 (pentet, J=7.5 Hz, 2H), 1.42 (m, 6H), 0.97 (t, J=7.0 Hz, 3H) ppm. 13C NMR (75 MHz, CDCl3) δ: 152.2, 143.2, 115.1, 114.2, 56.0, 45.3, 32.0, 30.0, 27.2, 23.0, 14.4 ppm. IR (neat, cm−1): 3394, 2929, 2857, 2831, 1513, 1466, 1237, 1180, 1040, 819, 520.
Quantity
1.23 mL
Type
reactant
Reaction Step One
Quantity
1.83 mL
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Yield
88%

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